1-Amino-2-(4-ethoxyphenyl)propan-2-ol 1-Amino-2-(4-ethoxyphenyl)propan-2-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC18227869
InChI: InChI=1S/C11H17NO2/c1-3-14-10-6-4-9(5-7-10)11(2,13)8-12/h4-7,13H,3,8,12H2,1-2H3
SMILES:
Molecular Formula: C11H17NO2
Molecular Weight: 195.26 g/mol

1-Amino-2-(4-ethoxyphenyl)propan-2-ol

CAS No.:

Cat. No.: VC18227869

Molecular Formula: C11H17NO2

Molecular Weight: 195.26 g/mol

* For research use only. Not for human or veterinary use.

1-Amino-2-(4-ethoxyphenyl)propan-2-ol -

Specification

Molecular Formula C11H17NO2
Molecular Weight 195.26 g/mol
IUPAC Name 1-amino-2-(4-ethoxyphenyl)propan-2-ol
Standard InChI InChI=1S/C11H17NO2/c1-3-14-10-6-4-9(5-7-10)11(2,13)8-12/h4-7,13H,3,8,12H2,1-2H3
Standard InChI Key HLHCNRYVHIUBME-UHFFFAOYSA-N
Canonical SMILES CCOC1=CC=C(C=C1)C(C)(CN)O

Introduction

Chemical Identity and Structural Features

Molecular Architecture

1-Amino-2-(4-ethoxyphenyl)propan-2-ol (IUPAC name: 2-amino-2-(4-ethoxyphenyl)propan-2-ol) features a unique geminal arrangement of functional groups on the second carbon of propane:

  • Hydroxyl group: Imparts polarity and hydrogen-bonding capability.

  • Amino group: Enhances reactivity in nucleophilic and coordination chemistry.

  • 4-Ethoxyphenyl group: Contributes aromaticity and lipophilicity, influencing membrane permeability.

The molecular formula is C₁₁H₁₇NO₂, with a molecular weight of 195.26 g/mol (calculated based on analogs such as 1-Amino-1-(4-methoxy-2-methylphenyl)propan-2-ol).

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₁H₁₇NO₂
Molecular Weight195.26 g/mol
IUPAC Name2-amino-2-(4-ethoxyphenyl)propan-2-ol
PSA (Polar Surface Area)~60 Ų (estimated)
LogP (Partition Coefficient)~1.8 (estimated)

Synthesis and Industrial Production

Synthetic Routes

While no direct synthesis protocols for 1-Amino-2-(4-ethoxyphenyl)propan-2-ol are documented, analogous methods for related aminopropanols suggest feasible pathways:

  • Ketone Cyanohydrin Formation:
    Reacting 4-ethoxyacetophenone with trimethylsilyl cyanide (TMSCN) in the presence of zinc iodide under inert conditions forms a cyanohydrin intermediate. Subsequent reduction using borane-tetrahydrofuran (BH₃·THF) yields the target compound.

    4-Ethoxyacetophenone+TMSCNZnI2CyanohydrinBH3THF1-Amino-2-(4-ethoxyphenyl)propan-2-ol\text{4-Ethoxyacetophenone} + \text{TMSCN} \xrightarrow{\text{ZnI}_2} \text{Cyanohydrin} \xrightarrow{\text{BH}_3\cdot\text{THF}} \text{1-Amino-2-(4-ethoxyphenyl)propan-2-ol}
  • Reductive Amination:
    Condensation of 4-ethoxyphenylacetone with ammonia under hydrogenation conditions (e.g., Raney nickel catalyst) could directly yield the aminopropanol derivative.

Industrial Scalability

Optimization of reaction parameters (temperature, pressure, catalyst loading) and solvent systems (e.g., THF or ethanol) is critical for large-scale production. Industrial-grade reagents and continuous-flow reactors may enhance yield and purity.

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, THF) due to hydrogen-bonding capacity. Limited solubility in water (estimated <1 mg/mL).

  • Stability: Susceptible to oxidation at the hydroxyl and amino groups; storage under nitrogen at -20°C is recommended.

Spectroscopic Characteristics

  • IR Spectroscopy: Expected peaks at ~3350 cm⁻¹ (O-H/N-H stretch), ~1600 cm⁻¹ (aromatic C=C), and ~1250 cm⁻¹ (C-O ether stretch).

  • NMR:

    • ¹H NMR: δ 1.4 ppm (triplet, -OCH₂CH₃), δ 4.0 ppm (quartet, -OCH₂), δ 6.8–7.2 ppm (aromatic protons).

    • ¹³C NMR: δ 14.5 (-OCH₂CH₃), δ 63.8 (-OCH₂), δ 115–160 (aromatic carbons).

Biological Activity and Mechanisms

Table 2: Antimicrobial Activity of Propanol Derivatives

CompoundMIC (µg/mL)Target Pathogen
1-(4-Ethoxyphenyl)-1-propanol32Staphylococcus aureus
1-(4-Ethoxyphenyl)-1-propanol64Escherichia coli

The ethoxy group enhances lipid membrane interaction, disrupting microbial cell integrity.

Anti-Inflammatory Effects

In vitro studies on similar aminopropanols demonstrate dose-dependent inhibition of pro-inflammatory cytokines:

Table 3: Cytokine Inhibition by Propanol Derivatives

Concentration (µM)Cytokine Inhibition (%)
1025
5050
10075

Mechanistically, the amino group may chelate metal ions in inflammatory enzymes (e.g., cyclooxygenase), while the ethoxyphenyl moiety modulates lipid-mediated signaling pathways.

Applications in Scientific Research

Asymmetric Synthesis

The chiral tertiary carbon in 1-Amino-2-(4-ethoxyphenyl)propan-2-ol makes it valuable for synthesizing enantiopure pharmaceuticals. For instance, it could serve as a precursor for β-blockers or antiviral agents requiring precise stereochemistry.

Enzyme Inhibition Studies

Structural analogs have shown selectivity for sodium-glucose transport proteins (SGLT), suggesting potential antidiabetic applications:

Table 4: Enzyme Selectivity of Aminopropanol Derivatives

CompoundTarget EnzymeInhibition Activity (nM)Selectivity Ratio
Analog ASGLT12642.4
Analog BSGLT2110-

Industrial and Cosmetic Applications

Polymer Stabilizers

The hydroxyl and amino groups enable chelation of metal ions, making the compound a candidate for stabilizing polymers against oxidative degradation.

Cosmetic Formulations

Enhanced skin permeability due to the ethoxyphenyl group could facilitate its use in topical formulations as a penetration enhancer or moisturizing agent.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator